molecular formula C10H15BrN2 B1401098 [(5-Bromopyridin-2-yl)methyl](tert-butyl)amine CAS No. 1406786-33-1

[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine

Cat. No.: B1401098
CAS No.: 1406786-33-1
M. Wt: 243.14 g/mol
InChI Key: LVPVGDVGGWEWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-2-yl)methylamine is an organic compound with the chemical formula C11H15BrN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a tert-butylamine group attached to the 2-position via a methyl bridge. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for (5-Bromopyridin-2-yl)methylamine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with a base like potassium carbonate or sodium hydroxide.

Major Products

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methylamine depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for nucleophilic substitution or coupling reactions to occur. The tert-butylamine group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

(5-Bromopyridin-2-yl)methylamine can be compared with other similar compounds, such as:

The uniqueness of (5-Bromopyridin-2-yl)methylamine lies in its combination of a bromine atom and a tert-butylamine group, which provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPVGDVGGWEWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine
Reactant of Route 3
Reactant of Route 3
[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine
Reactant of Route 4
Reactant of Route 4
[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine
Reactant of Route 5
Reactant of Route 5
[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine
Reactant of Route 6
Reactant of Route 6
[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.